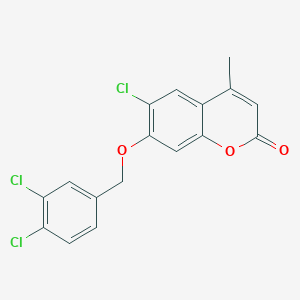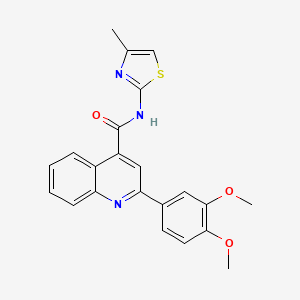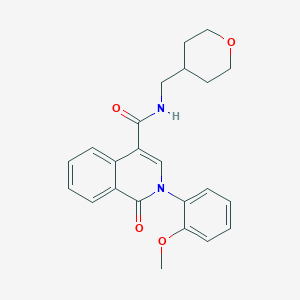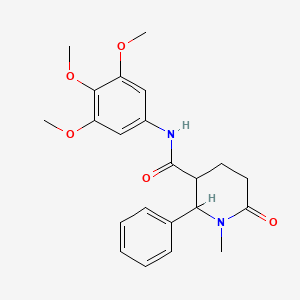![molecular formula C19H20N8O B11153760 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide](/img/structure/B11153760.png)
4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetraazole ring, a triazolopyridine moiety, and a benzamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide typically involves multiple steps, including the formation of the tetraazole and triazolopyridine rings, followed by their coupling with the benzamide group. Common reagents used in these reactions include azides, nitriles, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: Shares the tetraazole ring but lacks the triazolopyridine moiety.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains a tetraazole ring but has different substituents and applications.
Uniqueness
4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide is unique due to its combination of the tetraazole and triazolopyridine rings, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C19H20N8O |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-(2-propan-2-yltetrazol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H20N8O/c1-13(2)27-24-18(23-25-27)14-6-8-15(9-7-14)19(28)20-11-10-17-22-21-16-5-3-4-12-26(16)17/h3-9,12-13H,10-11H2,1-2H3,(H,20,28) |
InChI Key |
QQWORELLDBZDAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11153680.png)

![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine](/img/structure/B11153689.png)

methanone](/img/structure/B11153706.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11153707.png)
![1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B11153713.png)

![methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11153728.png)
![tert-butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11153735.png)
![3-{4-[4-(4-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11153736.png)


![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11153750.png)
